molecular formula C18H20N4O3 B2945302 N-(1-cyano-2-methylpropyl)-2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetamide CAS No. 1333529-40-0

N-(1-cyano-2-methylpropyl)-2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetamide

Cat. No.: B2945302
CAS No.: 1333529-40-0
M. Wt: 340.383
InChI Key: VTWNKXNDLHIKOJ-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including a cyano group (-CN), an amide group (CONH2), and a spiro[imidazolidine-4,1’-indene] group. These functional groups could potentially confer interesting chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spiro[imidazolidine-4,1’-indene] group. This group contains a spiroatom - a single atom that is a member of two rings of different sizes. The presence of this group could potentially affect the compound’s reactivity and stability .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the cyano and amide groups. For example, the cyano group is known to undergo reactions such as hydrolysis, hydration, reduction, cycloadditions, and nucleophilic additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, the presence of the cyano group could potentially affect the compound’s polarity, solubility, and boiling/melting points .

Properties

IUPAC Name

N-(1-cyano-2-methylpropyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-11(2)14(9-19)20-15(23)10-22-16(24)18(21-17(22)25)8-7-12-5-3-4-6-13(12)18/h3-6,11,14H,7-8,10H2,1-2H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWNKXNDLHIKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)CN1C(=O)C2(CCC3=CC=CC=C32)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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